![molecular formula C13H10N2O3 B14736925 4-[(2-Nitro-benzylidene)-amino]-phenol CAS No. 5348-28-7](/img/structure/B14736925.png)
4-[(2-Nitro-benzylidene)-amino]-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Nitro-benzylidene)-amino]-phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Nitro-benzylidene)-amino]-phenol typically involves the condensation reaction between 2-nitrobenzaldehyde and 4-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Nitro-benzylidene)-amino]-phenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.
Oxidation: The phenolic group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid for sulfonation.
Major Products Formed
Reduction: 4-[(2-Amino-benzylidene)-amino]-phenol.
Oxidation: 4-[(2-Nitro-benzylidene)-amino]-quinone.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown promise as an antimicrobial and antiviral agent.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 4-[(2-Nitro-benzylidene)-amino]-phenol in biological systems is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in the cell, leading to various biological effects. Additionally, the Schiff base moiety can form coordination complexes with metal ions, which may play a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Methoxy-benzylidene)-amino]-4-nitro-phenol
- 2-[(4-Methyl-benzylidene)-amino]-4-nitro-phenol
- 2-[(2,5-Dimethoxy-benzylidene)-amino]-4-nitro-phenol
Uniqueness
4-[(2-Nitro-benzylidene)-amino]-phenol is unique due to the presence of both a nitro group and a Schiff base moiety, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an antimicrobial agent, while the Schiff base moiety allows for the formation of metal complexes, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
5348-28-7 |
|---|---|
Molekularformel |
C13H10N2O3 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
4-[(2-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H10N2O3/c16-12-7-5-11(6-8-12)14-9-10-3-1-2-4-13(10)15(17)18/h1-9,16H |
InChI-Schlüssel |
CDCHWCWDVQOMLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



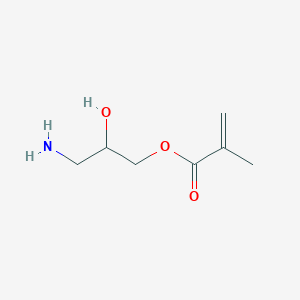
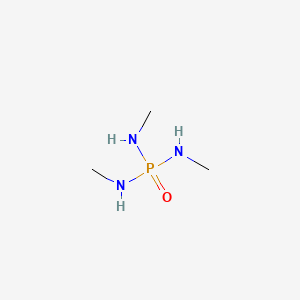
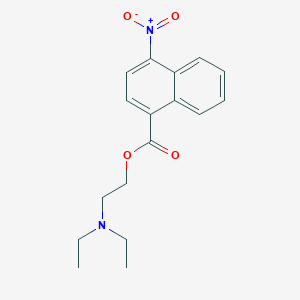


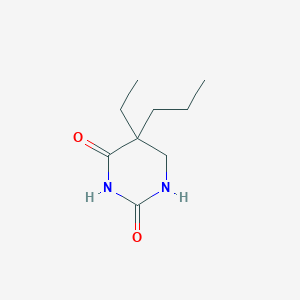
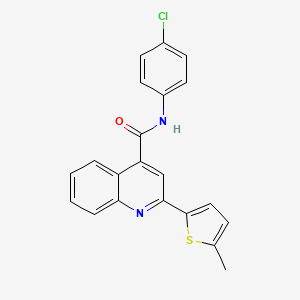
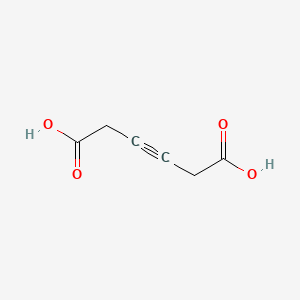
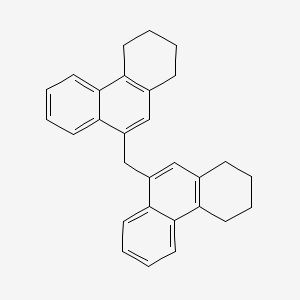

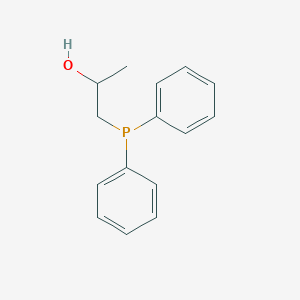
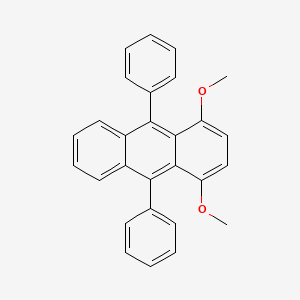
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)
